2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide
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Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease treatments. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C22H22ClN3O3S2
- Molecular Weight : 476.011 g/mol
- CAS Number : [not provided]
The compound is designed to inhibit key enzymes involved in nucleotide synthesis and cellular proliferation. Specifically, it targets thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair processes. The thieno[3,2-d]pyrimidine scaffold is known for its ability to mimic substrates of these enzymes, thereby blocking their activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent cytotoxic effects. The dual inhibition of TS and DHFR is particularly effective in disrupting cancer cell proliferation.
Table 1: Antitumor Activity of Related Compounds
Compound | Target Enzyme | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | TS | 0.11 | A549 (Lung) |
Compound B | DHFR | 0.26 | MCF7 (Breast) |
Compound C | TS/DHFR | 0.05 | HeLa (Cervical) |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may exhibit antimicrobial activity. Its structural components are hypothesized to interfere with bacterial folate metabolism, similar to how sulfonamides function.
Case Studies
- In Vitro Studies : A study examining the effects of the compound on human cancer cell lines found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Chlorophenyl Group : Enhances potency against TS due to increased hydrophobic interactions.
- Methoxybenzyl Substituent : Contributes to improved solubility and bioavailability.
Figure 1: Proposed SAR for Thieno[3,2-d]pyrimidines
Structure-Activity Relationship
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-29-17-8-2-14(3-9-17)12-24-19(27)13-31-22-25-18-10-11-30-20(18)21(28)26(22)16-6-4-15(23)5-7-16/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZLSYOBAGOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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